Yttrium(III) 2-ethylhexanoate

Solubility Thin Film Deposition Precursor Chemistry

Yttrium(III) 2-ethylhexanoate [CAS 103470-68-4] is an organometallic coordination compound comprising yttrium(III) bonded to three 2-ethylhexanoate ligands, with the molecular formula C24H45O6Y and a molecular weight of 518.5 g/mol. It belongs to the class of metal carboxylates and is widely employed as a soluble precursor for the synthesis of yttrium oxide (Y₂O₃) nanoparticles and yttrium-containing thin films.

Molecular Formula C24H45O6Y
Molecular Weight 518.5 g/mol
CAS No. 103470-68-4
Cat. No. B022925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium(III) 2-ethylhexanoate
CAS103470-68-4
Molecular FormulaC24H45O6Y
Molecular Weight518.5 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Y+3]
InChIInChI=1S/3C8H16O2.Y/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
InChIKeyAGOMHFKGCMKLDA-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Yttrium(III) 2-Ethylhexanoate (CAS 103470-68-4) for Thin Film Deposition and Precursor Applications


Yttrium(III) 2-ethylhexanoate [CAS 103470-68-4] is an organometallic coordination compound comprising yttrium(III) bonded to three 2-ethylhexanoate ligands, with the molecular formula C24H45O6Y and a molecular weight of 518.5 g/mol [1]. It belongs to the class of metal carboxylates and is widely employed as a soluble precursor for the synthesis of yttrium oxide (Y₂O₃) nanoparticles and yttrium-containing thin films . The compound is characterized by high solubility in non-polar and moderately polar organic solvents, including hexane, toluene, and tetrahydrofuran (THF), while remaining insoluble in water [2]. Its thermal decomposition, typically occurring above 280°C, liberates the organic ligands to yield yttrium oxide .

Why Substituting Yttrium(III) 2-Ethylhexanoate with Other Yttrium Sources Compromises Process Outcomes


Yttrium(III) 2-ethylhexanoate cannot be simply interchanged with other yttrium precursors such as yttrium nitrate, yttrium acetylacetonate, or yttrium acetate without significant consequences for process performance. The choice of yttrium source critically influences solubility in non-aqueous solvent systems, thermal decomposition behavior, and the resulting material's phase composition and morphology [1]. For instance, in Liquid-Feed Flame Spray Pyrolysis (LF-FSP) for YAG nanopowder synthesis, the use of yttrium 2-ethylhexanoate versus yttrium nitrate or yttrium acetylacetonate directly impacts the initial phase composition and the phase changes that occur during annealing [1]. Similarly, in Metal-Organic Decomposition (MOD) synthesis of Yttrium Iron Garnet (YIG), the thermal behavior and solubility of the yttrium 2-ethylhexanoate precursor directly affect crystallization and magnetic properties [2]. Generic substitution without verifying these specific performance metrics can lead to suboptimal film quality, altered phase formation, or failure to achieve the desired material properties.

Quantitative Performance Benchmarks for Yttrium(III) 2-Ethylhexanoate Versus Comparators


Solubility Advantage of Yttrium 2-Ethylhexanoate Over Yttrium Nitrate in Non-Aqueous Thin Film Deposition Solvents

Yttrium(III) 2-ethylhexanoate demonstrates high solubility in non-polar and moderately polar organic solvents, including toluene, hexane, and tetrahydrofuran (THF), making it suitable for solution-based thin film deposition techniques such as Combustion Chemical Vapor Deposition (C-CVD) and Metal-Organic Decomposition (MOD) . In contrast, yttrium nitrate, a commonly used alternative, is highly soluble in water and polar solvents like ethanol but exhibits negligible solubility in non-polar organic media . This solubility difference directly impacts precursor compatibility with solvent systems used in vapor deposition processes, where non-aqueous, low-surface-tension solvents are often preferred for uniform film formation [1].

Solubility Thin Film Deposition Precursor Chemistry

Successful Formation of Cubic Fluorite YSZ Films Using Yttrium 2-Ethylhexanoate in Combustion CVD

In Combustion Chemical Vapor Deposition (C-CVD) of Yttria-Stabilized Zirconia (YSZ) films, the use of yttrium(III) 2-ethylhexanoate and zirconium(IV) 2-ethylhexanoate as precursors resulted in the formation of cubic (c) fluorite structures at 8% and 12% yttria addition, within a deposition temperature range of 900–1100°C [1][2]. In contrast, when zirconyl nitrate and yttrium(III) 2-ethylhexanoate were used in C-CVD on stainless steel at 450°C, cubic YSZ coatings were also successfully produced, demonstrating the versatility of the 2-ethylhexanoate precursor across different temperature regimes [3]. While direct comparative data for other yttrium precursors under identical C-CVD conditions are limited, the ability to achieve the desired cubic phase at both high and relatively low deposition temperatures underscores the suitability of this precursor for YSZ film synthesis.

Yttria-Stabilized Zirconia Combustion CVD Thin Film

Thermal Behavior and Magnetic Property Outcomes in YIG Synthesis Using Yttrium 2-Ethylhexanoate

In the Metal-Organic Decomposition (MOD) synthesis of Yttrium Iron Garnet (YIG) powder, the yttrium 2-ethylhexanoate precursor directly influences the thermal behavior and resulting magnetic properties. The study reports that high sintering temperatures of 1300–1400°C promote the diffraction peaks of YIG, indicating that the MOD method with this precursor increases the crystallization temperature [1][2]. The maximum saturation magnetization (13.7 emu/g), minimum coercivity (10.38 Oe), and minimum remanence (1.5 emu/g) were achieved for the sample sintered at 1200°C [1][2]. While direct comparative data for YIG synthesized from other yttrium precursors under identical MOD conditions are not provided in the source, these quantitative magnetic parameters serve as a benchmark for assessing precursor performance in YIG synthesis.

Yttrium Iron Garnet Metal-Organic Decomposition Magnetic Properties

Precursor-Dependent Phase Composition and Morphology in LF-FSP Synthesis of YAG Nanopowders

In Liquid-Feed Flame Spray Pyrolysis (LF-FSP) for the synthesis of Yttrium Aluminum Garnet (YAG) nanopowders, the choice of yttrium precursor strongly influences the initial phase composition and morphology of the as-collected powder, as well as the phase changes that occur during annealing [1][2]. Precursor systems including yttrium 2-ethylhexanoate with alumatrane in THF or EtOH, yttrium methoxyacetate with alumatrane in EtOH, yttrium acetylacetonate with alumatrane in EtOH, and yttrium and aluminum nitrates in EtOH or n-BuOH were evaluated. The study found that the most homogeneous powders, produced from the yttrium 2-ethylhexanoate precursor system, exhibited a modified YAlO₃ I crystal structure and YAG composition, with an average particle size (APS) of ≤100 nm [1][2]. Powders annealed at 900–1000°C for 7–10 days transformed to free-flowing YAG phase powders without grain growth or necking, with an activation energy for phase transformation of approximately 100 kJ/mol—substantially lower than values reported for amorphous Y₃Al₅O₁₂ [1][2].

Yttrium Aluminum Garnet Flame Spray Pyrolysis Nanopowder Synthesis

Optimal Use Cases for Yttrium(III) 2-Ethylhexanoate in Materials Science and Thin Film Technology


Synthesis of Homogeneous YAG Nanopowders via Liquid-Feed Flame Spray Pyrolysis (LF-FSP)

Yttrium(III) 2-ethylhexanoate is the precursor of choice for LF-FSP synthesis of YAG nanopowders when high phase homogeneity and low activation energy for phase transformation (≈100 kJ/mol) are required. It outperforms alternative yttrium sources like yttrium nitrate, yttrium methoxyacetate, and yttrium acetylacetonate in producing the most homogeneous powders with average particle size ≤100 nm [1]. This application scenario is particularly relevant for the production of high-quality YAG powders for optical, laser, and structural ceramic applications.

Deposition of Cubic Fluorite YSZ Thin Films and Coatings by Combustion CVD

Yttrium(III) 2-ethylhexanoate, in combination with zirconium 2-ethylhexanoate or zirconyl nitrate, is successfully employed in Combustion Chemical Vapor Deposition (C-CVD) to synthesize Yttria-Stabilized Zirconia (YSZ) films with cubic fluorite structure. The process operates effectively across a wide temperature range (450–1100°C) and achieves the desired cubic phase at 8–12% yttria addition [2][3][4]. This scenario is ideal for producing thermal barrier coatings, solid oxide fuel cell electrolytes, and oxygen sensors.

Metal-Organic Decomposition (MOD) Synthesis of YIG Magnetic Materials

For the MOD synthesis of Yttrium Iron Garnet (YIG) powder, yttrium(III) 2-ethylhexanoate serves as a reliable precursor that yields well-defined magnetic properties, including a saturation magnetization of 13.7 emu/g and a coercivity of 10.38 Oe when sintered at 1200°C [5]. This application scenario is relevant for the fabrication of magnetic thin films and spintronic devices, where precise control over magnetic parameters is essential.

Precursor for Yttrium Oxide Nanoparticles and Yttrium-Containing Thin Films

Due to its high solubility in non-polar organic solvents and clean thermal decomposition behavior, yttrium(III) 2-ethylhexanoate is widely used as a precursor for the synthesis of yttrium oxide (Y₂O₃) nanoparticles and yttrium-containing thin films via various solution-based and vapor deposition techniques . This application scenario encompasses a broad range of materials science research, including the preparation of phosphors, ceramics, and electronic materials.

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